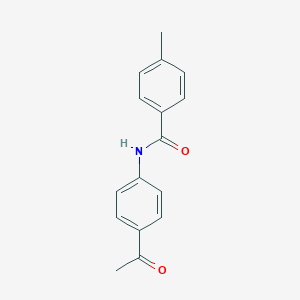

N-(4-acetylphenyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-3-5-14(6-4-11)16(19)17-15-9-7-13(8-10-15)12(2)18/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFHKFKUUAUAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366816 | |

| Record name | N-(4-acetylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-24-0 | |

| Record name | N-(4-Acetylphenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-acetylphenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-acetylphenyl)-4-methylbenzamide

This guide provides a comprehensive, in-depth technical overview of the synthesis of N-(4-acetylphenyl)-4-methylbenzamide, a valuable intermediate in the landscape of chemical research and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the core synthetic pathway, delves into the mechanistic underpinnings of the reaction, and provides detailed experimental protocols for its successful execution and validation.

Introduction: Strategic Importance of this compound

This compound is a bespoke chemical entity that serves as a crucial building block in the synthesis of more complex molecular architectures. Its structural motifs, featuring an acetophenone moiety and a substituted benzamide linkage, make it a versatile scaffold for the development of novel compounds with potential therapeutic applications. The synthesis of this molecule is a practical illustration of fundamental amide bond formation, a cornerstone of organic and medicinal chemistry.

The Synthetic Blueprint: A Schotten-Baumann Approach

The most direct and efficient pathway for the synthesis of this compound is the Schotten-Baumann reaction. This robust and widely utilized method involves the acylation of a primary amine with an acyl chloride in the presence of a base. In this specific synthesis, 4-aminoacetophenone serves as the nucleophilic amine, and 4-methylbenzoyl chloride acts as the electrophilic acylating agent.

The causality behind this choice of reaction lies in its high efficiency and the ready availability of the starting materials. The reaction is typically performed in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing the base. This setup is advantageous as the base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution and adherence to the described steps, coupled with the expected characterization data, confirm the synthesis of the target molecule.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.16 |

| 4-Methylbenzoyl chloride | 874-60-2 | C₈H₇ClO | 154.59 |

| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 46.07 |

| Distilled water | 7732-18-5 | H₂O | 18.02 |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Methodology

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.

-

Cooling : Cool the solution to 0°C in an ice bath with continuous stirring.

-

Addition of Base : Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.

-

Acylation : While vigorously stirring the biphasic mixture, add 4-methylbenzoyl chloride (1.1 eq) dropwise. The reaction is exothermic, so maintain the temperature between 0-5°C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up :

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

-

Purification :

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water. [1][2]Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| Melting Point | To be determined experimentally (literature values for similar compounds suggest a sharp melting point for a pure substance). |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: aromatic protons (multiplets), acetyl protons (singlet, ~2.6 ppm), methyl protons on the benzoyl ring (singlet, ~2.4 ppm), and an amide proton (singlet, broad). |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: carbonyl carbons (amide and ketone), aromatic carbons, and methyl carbons. |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), C=O stretching (ketone, ~1680 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹). |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

4-Aminoacetophenone : Harmful if swallowed. [3]Causes skin, eye, and respiratory tract irritation. [4][5]May cause methemoglobinemia. [3]* 4-Methylbenzoyl chloride : Causes severe skin burns and eye damage. [6][7]Reacts with water and can be corrosive to metals. [6]It is a lachrymator. [8]* Dichloromethane : A volatile organic solvent that should be handled in a well-ventilated fume hood.

-

Sodium Hydroxide : Corrosive and can cause severe burns.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a certified chemical fume hood.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and instructive example of amide bond formation. This guide provides a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles and safety practices. The successful execution of this protocol will yield a high-purity product suitable for further applications in research and development.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-Amino Acetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzoyl Chloride. Retrieved from [Link]

-

Astech Ireland. (2021). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. carlroth.com [carlroth.com]

- 5. astechireland.ie [astechireland.ie]

- 6. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(4-acetylphenyl)-4-methylbenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetylphenyl)-4-methylbenzamide, a distinct chemical entity identified by its CAS number 72269-24-0, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of its chemical structure, detailed synthetic methodologies, and thorough characterization techniques. Furthermore, drawing upon the extensive pharmacological activities of the broader benzamide and acetophenone classes of compounds, this document explores the putative therapeutic applications and mechanistic pathways this molecule may influence. This guide is intended to be a foundational resource for researchers engaged in the exploration of novel small molecules for therapeutic intervention.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of approved drugs and clinical candidates.[2] Its prevalence stems from its ability to form stable amide bonds and participate in key hydrogen bonding interactions with biological targets. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[2] The incorporation of an acetophenone moiety, as seen in this compound, introduces additional possibilities for molecular interactions and therapeutic targeting. Acetophenone derivatives themselves are known to possess a range of biological activities, including potent α-glucosidase inhibition.[3] This unique combination of functionalities within this compound makes it a compelling candidate for further investigation in drug development programs.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 72269-24-0

-

Molecular Formula: C₁₆H₁₅NO₂

-

Molecular Weight: 253.30 g/mol

Structural Formula:

Predicted Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 353.5±35.0 °C | Predicted |

| Density | 1.172±0.06 g/cm³ | Predicted |

| pKa | 13.23±0.70 | Predicted |

Note: These properties are predicted based on computational models and may vary from experimentally determined values.

Synthesis and Methodologies

The synthesis of this compound is most readily achieved through the formation of an amide bond between 4-aminoacetophenone and 4-methylbenzoyl chloride. The Schotten-Baumann reaction is a classic and highly effective method for this transformation.

Synthetic Workflow: Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of a base.[4][5][6] This biphasic reaction is typically carried out in an organic solvent and an aqueous base solution.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Aminoacetophenone

-

4-Methylbenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Distilled water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Base: Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.

-

Acylation: While maintaining the temperature at 0-5°C, add 4-methylbenzoyl chloride (1.1 eq) dropwise to the vigorously stirred biphasic mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methyl protons of the acetyl and 4-methylbenzoyl groups, and the amide proton.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9] Key expected peaks include:

-

N-H stretching (amide)

-

C=O stretching (amide and ketone)

-

Aromatic C-H stretching

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[6][7][8]

Reference Spectral Data for N-(4-Acetylphenyl)benzamide (a closely related compound):

| Technique | Key Features |

| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and methyl carbons.[6][7][8] |

| IR (Vapor Phase) | Characteristic peaks for N-H, C=O, and aromatic C-H stretches.[6][7][8][9] |

| GC-MS | Molecular ion peak corresponding to the molecular weight.[6][7][8] |

Potential Therapeutic Applications and Mechanistic Insights

While specific biological data for this compound is not yet available in the public domain, the known activities of related compounds provide a strong basis for hypothesizing its therapeutic potential.

Potential as an Anticancer Agent

Numerous benzamide derivatives have been investigated for their anticancer properties.[4] The structural motifs within this compound suggest it could be explored for similar activities.

Caption: Hypothetical signaling pathway for anticancer activity.

Potential as an Anti-inflammatory Agent

The acetophenone moiety has been associated with anti-inflammatory properties. This compound could potentially modulate inflammatory pathways.

Other Potential Activities

Given the diverse biological roles of benzamides, this compound could also be investigated for:

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. This technical guide provides the foundational knowledge for its synthesis, characterization, and exploration in a drug discovery context. Future research should focus on the experimental validation of the proposed synthetic protocol, complete spectral characterization, and a comprehensive biological evaluation to elucidate its specific pharmacological profile and mechanism of action. The insights gained from such studies will be invaluable for the development of novel therapeutics based on the versatile benzamide scaffold.

References

-

4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. Available at: [Link]

-

N-(4-Acetylphenyl)benzamide. PubChem. Available at: [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]

-

N-(4-Acetyl-phenyl)-benzamide. SpectraBase. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

-

Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. PubMed Central. Available at: [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

-

Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. Available at: [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Available at: [Link]

-

N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

-

N 4 Acetylphenyl methanesulfonamide. mzCloud. Available at: [Link]

-

N-(4-Methylphenyl)benzamide. PubMed Central. Available at: [Link]

-

Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Schotten–Baumann reaction. Grokipedia. Available at: [Link]

-

Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

-

Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. Available at: [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-acetylphenyl)-4-methylbenzamide

This document serves as a comprehensive technical guide for the structural elucidation of N-(4-acetylphenyl)-4-methylbenzamide, a compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, providing not just expected data, but the foundational logic for its interpretation. We will detail the standard protocols for data acquisition and provide an expert analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the molecule's distinct structural features.

Foundational Analysis: Molecular Structure and Strategy

Before delving into instrumental analysis, a thorough understanding of the target molecule's structure is paramount. This compound (C₁₆H₁₅NO₂) is a secondary aromatic amide. Its structure can be deconstructed into three key components:

-

A p-Toluoyl Moiety: A benzene ring substituted with a methyl group and a carbonyl group.

-

An Amide Linkage (-C(=O)NH-): This secondary amide bridge is a critical functional group, influencing the molecule's geometry and spectral properties.[1][2]

-

An N-(4-acetylphenyl) Moiety: A benzene ring connected to the amide nitrogen, which is itself para-substituted with an acetyl group (a methyl ketone).

This multi-functional structure dictates a multi-faceted analytical strategy. Each spectroscopic technique will provide unique and complementary information, which, when combined, allows for unambiguous confirmation of the compound's identity and purity.

Caption: Molecular Structure of this compound.

Analytical Workflow and Experimental Protocols

A robust analytical workflow ensures data integrity and reproducibility. The following protocols represent standard, field-proven methodologies for the characterization of a novel organic compound.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework of the molecule. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of molecules.[3][4][5]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the sample must be fully soluble, and the solvent peak should not obscure key analyte signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]

-

Use a wider spectral width (e.g., 0-220 ppm).

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule. FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending).[7][8][9]

Experimental Protocol:

-

Sample Preparation:

-

Solid Sample (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is often the simplest and fastest method.

-

Solid Sample (KBr Pellet): Alternatively, grind a small amount of sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Collect a background spectrum of the empty sample compartment (or just the ATR crystal/KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.

Experimental Protocol:

-

Ionization Method: Choose an appropriate ionization method.

-

Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation, providing rich structural information. It is suitable for relatively stable, volatile compounds.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is ideal for confirming the molecular weight of less volatile or more fragile molecules.

-

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Spectral Data and Interpretation

The following sections detail the anticipated spectral data for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The aromatic region will be complex due to the two para-substituted rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.0 | Broad Singlet | 1H | N-H (Amide) | The amide proton is deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |

| ~ 7.95 | Doublet | 2H | Ar-H (ortho to Acetyl) | These protons are strongly deshielded by the anisotropic effect of the adjacent acetyl C=O group. They appear as a doublet due to coupling with the neighboring meta protons. |

| ~ 7.80 | Doublet | 2H | Ar-H (ortho to Amide C=O) | These protons are deshielded by the anisotropic effect of the amide carbonyl group. They appear as a doublet due to coupling with the neighboring meta protons. |

| ~ 7.75 | Doublet | 2H | Ar-H (meta to Acetyl) | These protons are ortho to the amide nitrogen. They appear as a doublet due to coupling with the neighboring ortho protons. |

| ~ 7.30 | Doublet | 2H | Ar-H (meta to Amide C=O) | These protons are ortho to the methyl group. They appear as a doublet due to coupling with the neighboring ortho protons. |

| ~ 2.60 | Singlet | 3H | -C(=O)CH₃ (Acetyl) | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl and appear as a singlet as there are no adjacent protons to couple with. |

| ~ 2.45 | Singlet | 3H | Ar-CH₃ (Toluoyl) | The methyl protons attached directly to the aromatic ring appear as a singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each of the unique carbon environments. Carbonyl carbons are the most deshielded.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 197 | C =O (Ketone) | The ketone carbonyl carbon is highly deshielded and appears far downfield. |

| ~ 166 | C =O (Amide) | The amide carbonyl carbon is also significantly deshielded, but typically appears slightly upfield from a ketone carbonyl. |

| ~ 143 | Ar-C (para to Amide C=O) | Quaternary carbon attached to the methyl group. |

| ~ 142 | Ar-C (para to Acetyl) | Quaternary carbon attached to the amide nitrogen. |

| ~ 135 | Ar-C (ipso to Acetyl) | Quaternary carbon of the acetyl-substituted ring. |

| ~ 132 | Ar-C (ipso to Amide C=O) | Quaternary carbon of the toluoyl ring. |

| ~ 129.5 | Ar-C H (meta to Amide C=O) | Aromatic CH carbons of the toluoyl ring. |

| ~ 129.0 | Ar-C H (ortho to Acetyl) | Aromatic CH carbons of the acetyl-substituted ring. |

| ~ 127.5 | Ar-C H (ortho to Amide C=O) | Aromatic CH carbons of the toluoyl ring. |

| ~ 120.0 | Ar-C H (meta to Acetyl) | Aromatic CH carbons of the acetyl-substituted ring. |

| ~ 26.5 | -C(=O)C H₃ (Acetyl) | The methyl carbon of the acetyl group. |

| ~ 21.5 | Ar-C H₃ (Toluoyl) | The methyl carbon of the toluoyl group. |

Predicted FT-IR Spectrum

The IR spectrum will clearly indicate the presence of the key functional groups. Amides show a characteristic, strong C=O absorption at a lower frequency than ketones due to resonance.[10][11]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 | Medium, Sharp | N-H Stretch | Secondary amides show a single N-H stretching band, which is typically sharper than the broad O-H stretch of alcohols.[1] |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds. |

| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch | Stretching vibrations for the sp³ C-H bonds of the two methyl groups. |

| ~ 1685 | Strong | C=O Stretch (Ketone) | The aryl ketone carbonyl stretch appears at a higher frequency than the amide carbonyl. |

| ~ 1660 | Strong | C=O Stretch (Amide I Band) | This is a characteristic and very intense absorption for amides. Its position is lowered due to conjugation with the aromatic ring.[10] |

| ~ 1600, 1580, 1510 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected due to skeletal vibrations within the two aromatic rings. |

| ~ 1530 | Medium-Strong | N-H Bend (Amide II Band) | This band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.[1] |

| ~ 840 | Strong | C-H Out-of-Plane Bend | A strong band in this region is indicative of 1,4- (para) disubstitution on a benzene ring. |

Predicted Mass Spectrum (Electron Ionization)

Under EI-MS, the molecular ion should be visible, and the fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The cleavage of the amide C-N bond is a common and expected pathway for aromatic amides.[12][13][14]

Molecular Ion:

-

Formula: C₁₆H₁₅NO₂

-

Expected M⁺• (m/z): 253.11

Major Fragmentation Pathways: The most probable fragmentation involves the cleavage of bonds alpha to the carbonyl groups, leading to the formation of stable acylium ions.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Key Fragments:

| m/z | Ion Structure | Pathway |

| 253 | [C₁₆H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 148 | [CH₃C(=O)C₆H₄NH]⁺ | Cleavage of the Ar-CO bond on the toluoyl side. |

| 119 | [CH₃C₆H₄CO]⁺ | (Likely Base Peak) Alpha-cleavage of the amide C-N bond. This p-toluoyl cation is highly resonance-stabilized.[13] |

| 91 | [C₇H₇]⁺ | Loss of carbon monoxide (-CO) from the m/z 119 fragment, forming a tropylium ion. |

| 43 | [CH₃CO]⁺ | Acetyl cation from cleavage at the ketone. |

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. By combining the insights from ¹H and ¹³C NMR to build the carbon-hydrogen framework, FT-IR to confirm the presence and nature of the amide and ketone functional groups, and mass spectrometry to verify the molecular weight and fragmentation logic, a researcher can achieve an unambiguous and confident characterization. This guide provides the theoretical and practical framework necessary to perform this analysis, interpret the resulting data, and validate the synthesis of this important chemical entity.

References

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Dummies. Retrieved from [Link]

- Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(19), 3729–3731.

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.pptx. Retrieved from [Link]

- Günther, H. (2013).

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

-

National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

YouTube. (2025, July 21). What Are The Properties Of Amides? - Chemistry For Everyone. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H15NO2). Retrieved from [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-[4-(acetylamino)phenyl]-4-methylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, N-(4-methylphenyl)-. Retrieved from [Link]

-

mzCloud. (2017, December 7). N 4 Acetylphenyl methanesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzyl-4-methylbenzamide. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. longdom.org [longdom.org]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. Amide - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of N-(4-acetylphenyl)-4-methylbenzamide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of N-(4-acetylphenyl)-4-methylbenzamide, a molecule of interest in synthetic and medicinal chemistry. While specific quantitative solubility data for this exact molecule is sparse in public literature, this document outlines the core physicochemical principles governing its solubility, predicts its behavior in various organic solvents, and provides detailed, field-proven protocols for its experimental determination. By grounding theoretical understanding in practical, validated methodology, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to characterize and optimize the solubility of this compound and structurally related compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted benzamide derivative. Compounds within this class are prevalent in medicinal chemistry and materials science. Understanding and quantifying the solubility of such molecules is not an academic exercise; it is a fundamental requirement for successful process development and formulation. Key processes dictated by solubility include:

-

Synthesis and Purification: Efficient reaction and crystallization-based purification depend on selecting solvents where the compound has favorable solubility at elevated temperatures and poor solubility at lower temperatures.

-

Formulation Development: The ability to create stable, bioavailable dosage forms is directly linked to the API's solubility in pharmaceutically acceptable solvent systems.

-

Analytical Method Development: Creating reliable analytical methods, particularly using techniques like HPLC, requires the compound to be fully soluble in the mobile phase.

This guide will deconstruct the factors that determine the solubility of this compound, providing both the theoretical framework and the practical tools for its assessment.

Physicochemical Profile of this compound

The solubility behavior of a molecule is a direct consequence of its structure. The key features of this compound are analyzed below.

Molecular Structure and Functional Groups

The structure combines several key functional groups that dictate its polarity and hydrogen bonding potential.

Caption: Molecular structure of this compound.

-

Amide Group (-CONH-): This is a key functional group. It is polar and contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the C=O oxygen and the nitrogen lone pair). This allows for strong self-association in the solid state (high melting point) and potent interactions with polar solvents.

-

Ketone Group (-C=O): The acetyl group provides an additional polar site and a hydrogen bond acceptor, further enhancing interactions with polar solvents.

-

Aromatic Rings: The two phenyl rings are large, non-polar, hydrophobic regions. These groups will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

-

Methyl Group (-CH₃): A small, non-polar, electron-donating group.

Key Physicochemical Parameters

While experimental data for the target molecule is limited, we can reference data for highly similar structures to infer its properties. For the related compound N-(4-acetylphenyl)benzamide (lacking the methyl group), the following computed properties are available from PubChem.[1]

| Property | Value (for N-(4-acetylphenyl)benzamide) | Implication for Solubility |

| Molecular Weight | 239.27 g/mol | Higher molecular weight generally correlates with lower solubility. |

| XLogP3 | 2.3 | This positive value indicates a preference for an octanol-like (non-polar) environment over water, suggesting limited aqueous solubility but better solubility in organic solvents. |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | Ability to donate hydrogen bonds to acceptor solvents (e.g., acetone, methanol). |

| Hydrogen Bond Acceptor Count | 2 (from the C=O groups) | Ability to accept hydrogen bonds from donor solvents (e.g., methanol, ethanol). |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | A moderate TPSA suggests the molecule is not extremely polar, consistent with its dual hydrophobic/hydrophilic character. |

The addition of a methyl group to create this compound will slightly increase its molecular weight and hydrophobicity (higher XLogP3), likely leading to a marginal decrease in solubility in highly polar solvents compared to its non-methylated analog.

Theoretical Principles of Solubility

Solubility is governed by the thermodynamics of dissolution, where the Gibbs free energy change (ΔG) must be negative. This is a balance between enthalpy (ΔH, the energy of breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds) and entropy (ΔS, the change in disorder).

The adage "like dissolves like" is a useful heuristic.[2]

-

Polar Solutes dissolve in Polar Solvents .

-

Non-polar Solutes dissolve in Non-polar Solvents .

This compound is an interesting case as it possesses both polar (amide, ketone) and non-polar (phenyl rings, methyl group) regions. Its solubility will therefore be highly dependent on the specific nature of the solvent.

Caption: Thermodynamic interactions governing the dissolution process.

Predicted Solubility Profile in Organic Solvents

Based on the molecular structure, we can predict the solubility behavior of this compound in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are expected to be effective solvents. The alcohol's hydroxyl group can interact with the amide and ketone C=O groups (as a donor) and the amide N-H group (as an acceptor). Solubility in this class is predicted to be Good .

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents can accept hydrogen bonds but cannot donate them. They will strongly solvate the N-H group. Acetone and ethyl acetate should be effective, while stronger solvents like DMSO and DMF are expected to show Very Good to Excellent solubility due to their high polarity and hydrogen bond accepting capabilities.

-

Non-polar Solvents (e.g., Toluene, Hexanes, Chloroform):

-

Toluene: The aromatic ring of toluene can engage in π-π stacking with the phenyl rings of the solute, potentially leading to Moderate solubility.

-

Hexanes: As aliphatic hydrocarbons, hexanes lack any polar or specific interaction sites. Solubility is expected to be Very Poor .

-

Chloroform: While often considered non-polar, chloroform's C-H bond is slightly acidic and can act as a weak hydrogen bond donor to the carbonyl oxygens. This may result in Moderate to Good solubility.[3]

-

Quantitative Solubility of Structurally Related Benzamides

Illustrative Solubility Data for Benzamide Derivatives (Mole Fraction, 10³x)[3]

| Solvent | Temperature (K) | Derivative S1 | Derivative S2 | Derivative S3 |

| Methanol | 288.15 | 0.2011 | 0.3112 | 0.1764 |

| 308.15 | 0.5563 | 0.8143 | 0.4412 | |

| 328.15 | 1.2464 | 1.8310 | 0.9416 | |

| Acetone | 288.15 | 0.1453 | 0.3541 | 0.2315 |

| 308.15 | 0.4210 | 0.9124 | 0.6432 | |

| 318.15 | - | - | 1.1520 | |

| Ethyl Acetate | 288.15 | 0.0433 | 0.1415 | 0.1014 |

| 308.15 | 0.1312 | 0.3611 | 0.2513 | |

| 328.15 | 0.3315 | 0.8123 | 0.5421 | |

| Toluene | 288.15 | 0.0091 | 0.0314 | 0.0215 |

| 308.15 | 0.0253 | 0.0812 | 0.0533 | |

| 328.15 | 0.0611 | 0.1816 | 0.1141 |

Note: S1, S2, and S3 are different substituted benzamide derivatives as described in the cited literature. This table is for illustrative purposes to show expected trends and magnitudes.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive, high-quality data, an experimental approach is necessary. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[5]

Principle

An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh approximately 10-20 mg of this compound into a 4 mL glass vial. The key is to ensure the amount is in excess of what is expected to dissolve.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Causality: Constant agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring equilibrium is reached more rapidly.

-

Agitate for a predetermined period. A 48-hour period is often sufficient, but this should be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued. This step is the core of a self-validating protocol.

-

-

Phase Separation:

-

Remove the vial from the shaker and place it in a centrifuge. Spin at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solids.

-

Alternative: If a centrifuge is unavailable, filter the solution using a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE for most organic solvents).

-

Causality: This step is critical for ensuring that only the dissolved solute is measured. Failure to completely remove suspended microparticles is a common source of erroneously high solubility values.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the vial, taking care not to disturb the solid pellet.

-

Dispense this aliquot into a volumetric flask and dilute with the appropriate solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated and calibrated analytical method, such as UV-Vis spectrophotometry (at the compound's λ_max) or, more accurately, High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard curve of known concentrations of this compound must be prepared to allow for accurate quantification.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the solubility of the compound in the original saturated solution. Report the results in units such as mg/mL, g/L, or mol/L.

-

Conclusion

This compound is a molecule with a hybrid physicochemical nature, featuring both polar, hydrogen-bonding groups and significant non-polar surface area. This duality dictates that its solubility will be highly dependent on the chosen solvent system. It is predicted to exhibit good solubility in polar aprotic and protic solvents like DMSO, acetone, and methanol, and moderate solubility in solvents like chloroform and toluene. Conversely, its solubility in non-polar aliphatic solvents such as hexanes is expected to be negligible.

For drug development professionals and research scientists, a theoretical prediction is insufficient for decision-making. The robust, gold-standard shake-flask method detailed in this guide provides the necessary framework to generate accurate and reliable thermodynamic solubility data. This empirical data is indispensable for guiding solvent selection in synthesis, purification, and formulation, ultimately enabling the successful progression of this compound in its intended application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 730581, N-[4-(acetylamino)phenyl]-4-methylbenzamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 796987, N-(4-acetylphenyl)-3-methylbenzamide. Retrieved from [Link].

-

Moorpark College (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link].

-

Solubility of Things (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link].

-

Chemistry Stack Exchange (2020). Solubility of Amides. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 333327, 4-(acetylamino)-N-(4-acetylphenyl)benzamide. Retrieved from [Link].

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link].

-

Science Ready (n.d.). Amides - Organic Chemistry. Retrieved from [Link].

-

ResearchGate (2021). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water. Request PDF. Retrieved from [Link].

-

ResearchGate (2018). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Request PDF. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228681, N-Benzyl-4-methylbenzamide. Retrieved from [Link].

-

University of California, Los Angeles (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69274, 4-Methylbenzamide. Retrieved from [Link].

-

SID (2021). Solubility, Correlation, Dissolution Thermodynamics and Preferential Solvation of Meloxicam in Aqueous Mixtures of 2-Propanol. Retrieved from [Link].

-

PubMed Central (PMC) (2022). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Retrieved from [Link].

-

ResearchGate (2019). Solubility, dissolution thermodynamics and preferential solvation of sulfadiazine in (N-methyl-2-pyrrolidone + water) mixtures. Request PDF. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. Retrieved from [Link].

Sources

- 1. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of N-(4-acetylphenyl)-4-methylbenzamide: A Technical Guide for Drug Discovery

Abstract

N-(4-acetylphenyl)-4-methylbenzamide, a molecule situated at the confluence of the biologically significant benzamide and acetophenone pharmacophores, represents a compelling yet underexplored candidate for therapeutic development. While direct experimental data on this specific compound is nascent, a comprehensive analysis of its structural analogues and the broader chemical classes to which it belongs provides a strong rationale for investigating its potential biological activities. This technical guide synthesizes existing research on related benzamide and Schiff base derivatives to construct a predictive framework for the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound. We will delve into the mechanistic underpinnings of these potential activities, propose robust experimental workflows for their validation, and provide detailed protocols to empower researchers in their exploration of this promising molecule.

Introduction: The Scientific Rationale

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs with diverse therapeutic applications.[1] These compounds are known to modulate a variety of biological targets, including enzymes and receptors, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The N-phenylbenzamide core, in particular, has been a fertile ground for the discovery of novel therapeutic agents.[4]

On the other hand, molecules containing the 4-acetylphenyl moiety, such as derivatives of 4-acetylphenylamine, have demonstrated significant potential, especially in the realm of oncology and infectious diseases.[5][6] The ketone group in the acetylphenyl ring offers a reactive site for the synthesis of Schiff bases and other derivatives, which have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[7][8][9]

This compound strategically combines these two key pharmacophores. The 4-methylbenzamide portion provides a well-established framework for interaction with various biological targets, while the N-(4-acetylphenyl) group introduces a reactive handle and potential for novel interactions. This unique structural amalgamation suggests a high probability of synergistic or novel biological activities. This guide will, therefore, explore the most promising therapeutic avenues for this molecule based on a critical analysis of the available scientific literature on its constituent chemical classes.

Potential Biological Activity I: Anticancer Properties

The development of novel anticancer agents remains a paramount challenge in modern medicine. Structurally related compounds to this compound have shown significant promise in this area, suggesting that it may act as a potent cytotoxic or cytostatic agent.

Mechanistic Insights from Analagous Compounds

Derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors.[10] For instance, N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives have demonstrated high activity against various cancer cell lines, including leukemic and renal carcinoma cells, with IC50 values in the low micromolar range.[10] These compounds were found to induce apoptosis and cell cycle arrest at the G2/M phase.[10]

Furthermore, imidazole derivatives synthesized from 4-acetylphenylamine have shown cytotoxicity against human breast, prostate, and glioblastoma cell lines.[5][6] The mechanism of action for many benzamide-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A plausible mechanism for this compound could involve the inhibition of protein kinases that are often dysregulated in cancer. The molecule's structure could allow it to fit into the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that control cell growth and division.

Caption: Workflow for anticancer activity evaluation.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [11] Materials:

-

This compound

-

Selected cancer cell lines (e.g., K562, HL-60, MDA-MB-231) [5][10]* Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Biological Activity II: Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Benzamide derivatives have been shown to possess potent anti-inflammatory properties, suggesting a similar potential for this compound. [3]

Mechanistic Insights from Analagous Compounds

The anti-inflammatory effects of some benzamides are mediated through the inhibition of the transcription factor NF-kappaB (NF-κB). [3]NF-κB plays a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). [3]By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade. Other benzamide derivatives have demonstrated anti-inflammatory activity by inhibiting the synthesis of prostaglandin E2 (PGE2). [12][13][14] Given its structure, this compound could potentially interfere with the NF-κB signaling pathway or inhibit enzymes involved in the production of inflammatory mediators like cyclooxygenase (COX).

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Experimental Workflow for Anti-inflammatory Activity Screening

To investigate the anti-inflammatory potential, a multi-step approach is recommended, starting with in vitro assays and potentially progressing to in vivo models.

Caption: Workflow for anti-inflammatory activity evaluation.

Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Complete DMEM medium

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample.

-

Add 50 µL of Griess Reagent B to each sample.

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Potential Biological Activity III: Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both benzamide and Schiff base derivatives have demonstrated promising antibacterial and antifungal activities. [15][16]

Mechanistic Insights from Analagous Compounds

The antimicrobial mechanism of benzamide derivatives can vary. Some may inhibit essential bacterial enzymes involved in cell wall synthesis or DNA replication. Schiff bases, on the other hand, can chelate metal ions crucial for microbial growth or interfere with cell membrane integrity. The imine group (>C=N-) in Schiff bases is often critical for their biological activity. [9] this compound, or its Schiff base derivatives formed via the acetyl group, could potentially exert antimicrobial effects by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with microbial DNA.

Experimental Workflow for Antimicrobial Activity Screening

A standard workflow for evaluating antimicrobial activity involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Caption: Workflow for antimicrobial activity evaluation.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17] Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) [16]and/or fungal strains (Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add an equal volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis and Characterization

While this guide focuses on the potential biological activities, a brief overview of the synthesis is pertinent for researchers aiming to work with this molecule.

Proposed Synthetic Route

This compound can be synthesized via a standard amidation reaction between 4-methylbenzoyl chloride and 4-aminoacetophenone.

Caption: Proposed synthesis of this compound.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed as a byproduct. [18]The product can be purified by recrystallization or column chromatography.

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the crossroads of established pharmacophores. Based on the extensive literature on related benzamide and Schiff base derivatives, there is a strong scientific basis to hypothesize that this compound may possess valuable anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides a comprehensive framework for researchers to embark on the exploration of this compound. The detailed experimental workflows and protocols are designed to be self-validating and to generate high-quality, reproducible data. Future research should focus on the synthesis and thorough biological evaluation of this compound, followed by lead optimization to enhance its potency and selectivity. The exploration of its Schiff base and other derivatives could also unveil novel therapeutic agents. The journey to unlock the full therapeutic potential of this compound is just beginning, and it promises to be a rewarding endeavor for the drug discovery community.

References

-

Li, Q., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6816-6826. [Link]

-

Bozdag, M., et al. (2021). Benzamide derivatives reported as AChE and CAs inhibitors. Archiv der Pharmazie, 354(9), 2100121. [Link]

-

Bozdag, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1439-1448. [Link]

-

Koca, M., & Bilginer, S. (2022). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity, 26(4), 2167-2180. [Link]

-

Li, Q., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(21), 6816-6826. [Link]

-

Al-Ostath, A., et al. (2022). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Frontiers in Chemistry, 10, 868338. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(8), 2390. [Link]

-

Szabo, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(4), 145-154. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 911-920. [Link]

-

Frolova, T. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

-

Kisel, E., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 28065. [Link]

-

Kumar, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Pharmaceutical Research International, 36(5), 45-55. [Link]

-

Soykan, C., & Erol, I. (2003). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 41(13), 1942-1951. [Link]

-

Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Indonesian Journal of Chemistry, 23(1), 1-12. [Link]

-

Zhang, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(11), 701. [Link]

-

Degres Journal. (2023). Synthesis, antimicrobial study of novel (E)-4-chloro-N-(4-(3-(4-((substituted)sulfonyl) piperazin-1-yl) - Degres Journal. [Link]

-

Jean, M., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 30(19), 4567. [Link]

-

Gonzalez-Villarreal, A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 7991. [Link]

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Khan, I., et al. (2021). Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach. RSC Advances, 11(50), 31631-31646. [Link]

-

Kihel, A., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(15), 6046-6058. [Link]

-

Kisel, E., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 28065. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 911-920. [Link]

-

Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7), 582-586. [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 853-858. [Link]

-

Al-Ghamdi, A. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 221. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 911-920. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6529. [Link]

-

Szałek, E., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Pharmaceuticals, 18(4), 567. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nanobioletters.com [nanobioletters.com]

- 16. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]